An In-Depth Technical Guide to the Spectroscopic Data of 4-Phenylquinazoline
An In-Depth Technical Guide to the Spectroscopic Data of 4-Phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
4-Phenylquinazoline stands as a significant heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities. Its derivatives have been explored for their potential as potent ligands for various biological targets.[1][2] A thorough understanding of the structural and electronic properties of the 4-phenylquinazoline nucleus is paramount for the rational design and development of new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a fundamental toolkit for the unambiguous characterization of this important molecule.
This technical guide offers an in-depth analysis of the spectroscopic data of 4-phenylquinazoline. It is designed to serve as a comprehensive resource for researchers, providing not only the spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The expertise shared herein is intended to empower scientists to confidently identify and characterize 4-phenylquinazoline and its derivatives in their research endeavors.
Molecular Structure of 4-Phenylquinazoline
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. 4-Phenylquinazoline possesses a bicyclic quinazoline core with a phenyl substituent at the 4-position. The numbering of the atoms is crucial for the assignment of NMR signals.
Molecular Formula: C₁₄H₁₀N₂[3]
Molecular Weight: 206.24 g/mol [3]
Figure 1: Numbered structure of 4-phenylquinazoline.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbon atoms in the molecule.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-phenylquinazoline is characterized by a series of signals in the aromatic region, corresponding to the ten protons of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the quinazoline ring and the anisotropic effects of the aromatic systems.
Data Summary: ¹H NMR of 4-Phenylquinazoline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.36 | dd | 1.07, 7.93 | 1H | H-5 |
| 8.29 | dd | 2.75, 6.25 | 2H | H-2', H-6' |
| 7.81-7.88 | m | - | 2H | H-7, H-8 |
| 7.60-7.63 | m | - | 3H | H-3', H-4', H-5' |
| 7.51-7.56 | m | - | 1H | H-6 |
| - | s | - | 1H | H-2 |
Note: The exact chemical shift for H-2 was not provided in the reference spectrum but is expected to be a singlet in the downfield region.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield chemical shifts of the protons on the quinazoline ring (H-5, H-6, H-7, and H-8) are a direct consequence of the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atoms. The proton at the 2-position (H-2) is expected to be the most downfield singlet due to its proximity to two nitrogen atoms. The protons of the phenyl ring (H-2' to H-6') appear as a multiplet, with the ortho protons (H-2' and H-6') being the most downfield due to their proximity to the quinazoline ring. The complex splitting patterns (multiplets) arise from proton-proton spin-spin coupling, which provides valuable information about the connectivity of the protons.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-phenylquinazoline displays signals for all 14 carbon atoms, providing insights into their electronic environments. The chemical shifts are influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.
Data Summary: ¹³C NMR of 4-Phenylquinazoline
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C-4 |
| 151.8 | C-2 |
| 149.6 | C-8a |
| 142.2 | C-1' |
| 134.8 | C-7 |
| 129.9 | C-4' |
| 129.7 | C-2', C-6' |
| 127.9 | C-3', C-5' |
| 127.3 | C-5 |
| 126.5 | C-8 |
| 126.3 | C-6 |
| 120.8 | C-4a |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The quaternary carbons (C-4, C-8a, C-1', and C-4a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons directly bonded to nitrogen atoms (C-2, C-4, and C-8a) are significantly deshielded and appear at higher chemical shifts. The chemical shifts of the phenyl ring carbons are in the expected aromatic region.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation: a. Weigh 5-10 mg of 4-phenylquinazoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. b. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup and Data Acquisition: a. The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. b. Before acquiring the sample spectrum, the magnetic field should be shimmed to ensure homogeneity, which results in sharp, well-resolved peaks. c. For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and number of scans. d. For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon, simplifying the spectrum.
3. Data Processing: a. The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum via a Fourier Transform. b. The spectrum is then phased to ensure all peaks are in the absorptive mode. c. Baseline correction is applied to obtain a flat baseline. d. The spectrum is referenced to the internal standard (TMS at 0 ppm). e. For ¹H NMR, the signals are integrated to determine the relative number of protons. f. Peak picking is performed to determine the precise chemical shifts.
Diagram of the NMR spectroscopy workflow.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Summary: IR Spectroscopy of 4-Phenylquinazoline (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1615, 1580, 1550, 1480 | Strong-Medium | C=C and C=N stretching (aromatic ring vibrations) |
| 1450 | Medium | C-H in-plane bending |
| 770, 700 | Strong | C-H out-of-plane bending (aromatic) |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of 4-phenylquinazoline is dominated by absorptions characteristic of its aromatic nature. The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is particularly diagnostic, showing a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the quinazoline and phenyl rings. The strong absorptions in the 700-800 cm⁻¹ region are due to the out-of-plane C-H bending vibrations, and their specific positions can sometimes provide information about the substitution pattern of the aromatic rings.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
1. Sample Preparation: a. Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum. b. In an agate mortar, grind a few milligrams of 4-phenylquinazoline to a fine powder. c. Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample. d. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
2. Pellet Formation: a. Transfer a small amount of the KBr-sample mixture to a pellet press die. b. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
3. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental contributions. c. Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
4. Data Processing: a. The resulting interferogram is converted to a spectrum using a Fourier Transform. b. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. c. Peak positions and intensities are identified and tabulated.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For 4-phenylquinazoline, Electron Ionization (EI) is a common ionization method.
Data Summary: Mass Spectrometry of 4-Phenylquinazoline (EI)
| m/z | Relative Intensity (%) | Assignment |
| 206 | 100 | [M]⁺ (Molecular Ion) |
| 205 | 40 | [M-H]⁺ |
| 179 | 15 | [M-HCN]⁺ |
| 103 | 20 | [C₇H₅N]⁺ |
| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of 4-phenylquinazoline is expected to show a prominent molecular ion peak ([M]⁺) at m/z 206, which corresponds to its molecular weight.[3] The high stability of the aromatic system contributes to the high abundance of the molecular ion. Common fragmentation pathways for quinazolines involve the loss of small, stable neutral molecules. The peak at m/z 205 is likely due to the loss of a hydrogen radical. The loss of a hydrogen cyanide (HCN) molecule from the quinazoline ring would result in a fragment at m/z 179. The peak at m/z 77 is a characteristic fragment corresponding to the phenyl cation ([C₆H₅]⁺).
Proposed fragmentation pathway of 4-phenylquinazoline in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides detailed structural information through fragmentation.
1. Sample Introduction: a. A small amount of the 4-phenylquinazoline sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples. b. The sample is vaporized by heating in a high vacuum environment.
2. Ionization: a. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). b. This collision ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺). c. The excess energy transferred during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral radicals.
3. Mass Analysis: a. The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection: a. The separated ions are detected by an electron multiplier or a similar detector. b. The signal is amplified and recorded as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The spectroscopic characterization of 4-phenylquinazoline by NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed atomic connectivity and electronic environment of the carbon and hydrogen atoms. The IR spectrum confirms the presence of the aromatic rings and the C=N bonds of the quinazoline core. The mass spectrum establishes the molecular weight and provides valuable structural information through its characteristic fragmentation pattern. This guide serves as a valuable resource for researchers, offering both the foundational data and the practical knowledge necessary for the confident application of these spectroscopic techniques in the study of 4-phenylquinazoline and its derivatives.
References
-
PubChem. 4-Phenylquinazoline. National Center for Biotechnology Information. [Link]
- Supporting Information for: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. The Royal Society of Chemistry, 2016.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Supporting Information for: H Amination/CN Cleavage of Tertiary Amine: Synthesis of Quinazolines and Quinazolinones.
- Fig. S11. 1 H NMR spectra and 13 C NMR of 4-methyl-2-phenylquinazoline...
- 3 - Supporting Inform
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PubMed Central (PMC).
- 4-PHENYLQUINAZOLINE AldrichCPR. Sigma-Aldrich.
- Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the transloc
- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PubMed Central (PMC).
- Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one.
- Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Transloc
- mass spectra - fragmentation p
- Table of Characteristic IR Absorptions.
- Mass Spectrometry - Fragmentation P
